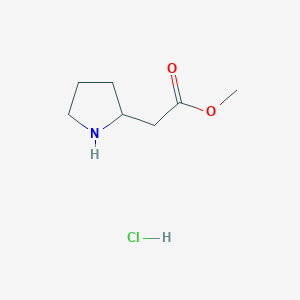

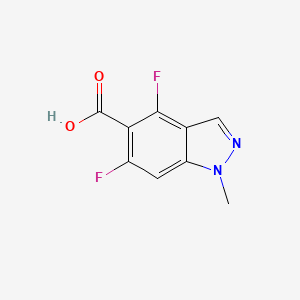

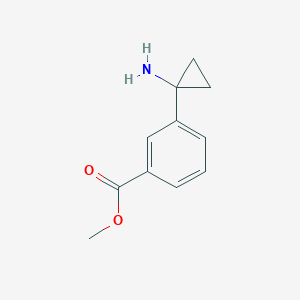

![molecular formula C10H19BO2 B1428572 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane CAS No. 1350713-20-0](/img/structure/B1428572.png)

4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds like “4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane” belong to a class of chemicals known as boronic esters. These are organic compounds containing a boron atom bonded to an oxygen atom and two carbon atoms .

Synthesis Analysis

Boronic esters are typically synthesized from the reaction of boronic acids with alcohols . The exact synthesis process for “this compound” would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis

The molecular structure of a boronic ester like “this compound” would consist of a boron atom bonded to an oxygen atom and two carbon atoms .Chemical Reactions Analysis

Boronic esters are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . They can also undergo hydroboration reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific boronic ester would depend on its exact molecular structure. Some general properties of boronic esters include a relatively low boiling point and a high refractive index .Scientific Research Applications

1. Synthesis of Ortho-Modified Derivatives and Inhibitory Activity Against Serine Proteases This compound is used in synthesizing 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, which have been studied for their inhibitory activity against serine proteases including thrombin. These compounds, when studied in both the solid state and in solution, displayed no S–B coordination and only weak N–B coordination (Spencer et al., 2002).

2. Development of Boron Capped Polyenes for LCD Technology and Neurodegenerative Diseases A series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized. These derivatives are potential intermediates for creating new materials for LCD technology and are being tested for their therapeutic potential in neurodegenerative diseases (Das et al., 2015).

3. Use in Synthesis of Silicon-Based Drugs This compound has been utilized as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives, demonstrating its high synthetic potential. One such application includes the synthesis of the retinoid agonist disila-bexarotene (Büttner et al., 2007).

4. Preparation via Continuous Flow as a Propargylation Reagent This compound is prepared via a scalable process involving continuous-flow and distillation. It's used as a key propargylation reagent, addressing issues related to borolane “ate” equilibration and protonolysis in production (Fandrick et al., 2012).

5. Applications in Asymmetric Aldol Reactions It is used in the oxidation of chiral enol borates, which condense with aldehydes to yield optically active 4-hydroxy-2-alkanones. This has applications in the field of asymmetric synthesis (Boldrini et al., 1987).

6. Design and Synthesis for Lipogenic Inhibitors This compound has been incorporated into the design and synthesis of novel boron-containing stilbene derivatives, which have shown potential as lipogenic inhibitors, thereby presenting a possible lead for lipid-lowering drugs (Das et al., 2011).

7. Use in Hydrogen Peroxide Detection in Living Cells A 4-substituted pyrene derivative of this compound has been synthesized for its potential application in detecting hydrogen peroxide in living cells, showcasing its utility in biological and chemical sensing technologies (Nie et al., 2020).

8. Electrochemical Properties and Reactions in Organoboron Compounds Electrochemical analyses have been conducted on sulfur-containing derivatives of this compound, demonstrating its lower oxidation potential compared to organoborane. This has applications in synthesizing selectively substituted products in good yields (Tanigawa et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4,4,5,5-Tetramethyl-2-((trans)-2-methyl-cyclopropyl)-[1,3,2]dioxaborolane involves the reaction of 2-methyl-cyclopropylboronic acid with 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in the presence of a palladium catalyst.", "Starting Materials": [ "2-methyl-cyclopropylboronic acid", "2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione", "Palladium catalyst" ], "Reaction": [ "Step 1: Dissolve 2-methyl-cyclopropylboronic acid and 2,2,5,5-tetramethyl-1,3-dioxane-4,6-dione in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |

| 1350713-20-0 | |

Molecular Formula |

C10H19BO2 |

Molecular Weight |

182.07 g/mol |

IUPAC Name |

4,4,5,5-tetramethyl-2-[(1S,2S)-2-methylcyclopropyl]-1,3,2-dioxaborolane |

InChI |

InChI=1S/C10H19BO2/c1-7-6-8(7)11-12-9(2,3)10(4,5)13-11/h7-8H,6H2,1-5H3/t7-,8-/m0/s1 |

InChI Key |

TUXCUWZCFQDMLZ-YUMQZZPRSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@@H]2C |

SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

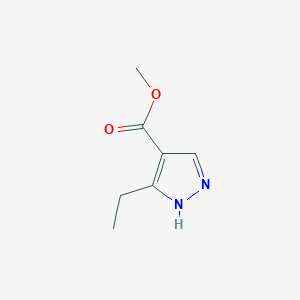

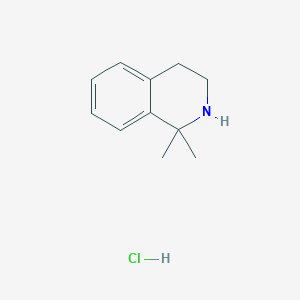

![1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B1428497.png)

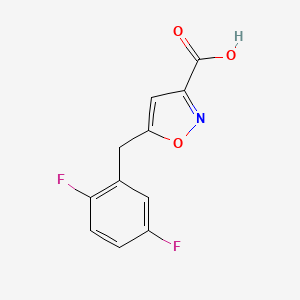

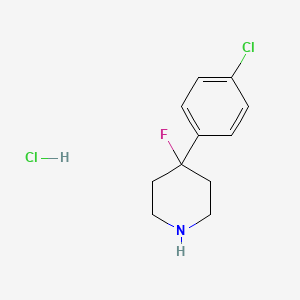

![Methyl 2-(1h-pyrrolo[2,3-b]pyridin-5-yloxy)-4-fluorobenzoate](/img/structure/B1428509.png)